molecular formula C11H20O2 B13793827 Propyl cyclohexaneacetate CAS No. 55910-09-3

Propyl cyclohexaneacetate

Cat. No.: B13793827
CAS No.: 55910-09-3
M. Wt: 184.27 g/mol
InChI Key: QZQLNUYDNNRPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl cyclohexaneacetate (CAS 55910-09-3) is a chemical ester with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is a liquid with a calculated density of 0.935 g/cm³, a high boiling point of approximately 232°C, and a flash point of around 90°C . The compound is characterized by low water solubility and an estimated logP of 3.78, indicating significant hydrophobicity . This profile is consistent with its use in research involving biological interactions. The primary research value of this compound lies in its established role as a potent attractant for the German cockroach ( Blattella germanica ) . Studies have focused on the relationship between its chemical structure and its efficacy, exploring how modifications to the molecule affect its activity and interaction with biological systems . This makes it a compound of interest in entomological research and behavioral studies. This compound is provided for Research Use Only. It is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

55910-09-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

propyl 2-cyclohexylacetate

InChI

InChI=1S/C11H20O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h10H,2-9H2,1H3

InChI Key

QZQLNUYDNNRPMA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1CCCCC1

Origin of Product

United States

Preparation Methods

Esterification of Cyclohexaneacetic Acid with Propanol

This classical approach involves reacting cyclohexaneacetic acid with propanol under acid catalysis. The reaction is typically carried out under reflux with removal of water to drive the equilibrium toward ester formation.

  • Reaction:
    Cyclohexaneacetic acid + Propanol → this compound + Water

  • Catalysts:
    Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, or heteropolyacids.

  • Conditions:
    Elevated temperatures (100–160 °C), removal of water via azeotropic distillation or molecular sieves.

  • Purification:
    Distillation to obtain high purity ester.

This method is straightforward but may require long reaction times and careful control of water removal to achieve high yields.

Hydrogenation of Unsaturated Esters Followed by Esterification

According to industrial patent literature on related esters (e.g., n-propyl acetate), unsaturated esters such as allyl acetate can be hydrogenated to saturated esters like n-propyl acetate with high yield and purity. By analogy, if an unsaturated cyclohexaneacetate ester precursor is available, it can be hydrogenated to this compound.

  • Process steps:

    • Esterification of unsaturated alcohol (e.g., allyl alcohol derivative) with cyclohexaneacetic acid.
    • Hydrogenation of the unsaturated ester under catalytic conditions (e.g., Pd/C catalyst, hydrogen gas).
    • Separation and purification by distillation.
  • Advantages:
    High purity product, controlled reaction, industrial scalability.

  • Example:
    A patent for producing n-propyl acetate involves extraction, distillation, and hydrogenation steps to achieve high yield and purity.

Catalytic Esterification Using Heteropolyacid Catalysts

A Chinese patent (CN1072405A) describes the use of heteropolyacid catalysts such as phosphotungstic acid (H3PW12O40·nH2O), phosphomolybdic acid (H3PMo12O40·nH2O), and silicotungstic acid (H4SiW12O40·nH2O) for the preparation of cyclohexyl acetate esters. Although this patent specifically addresses cyclohexyl acetate, the methodology can be extended to cyclohexaneacetate esters including this compound.

  • Catalysts:
    Heteropolyacids (0.5–2% by total reaction mass).

  • Reaction conditions:
    Temperature: 120–160 °C
    Pressure: 0.3–0.7 MPa
    Reaction time: 0.5–3 hours

  • Process:
    Acetic acid and tetrahydrobenzene (used as a cyclohexane source) are reacted in the presence of the heteropolyacid catalyst, yielding cyclohexyl acetate with >99% purity and >95% selectivity.

  • Implication for this compound:
    Similar catalytic esterification using propanol instead of acetic acid or modification of substrates could be applied for this compound synthesis.

Hydrogenation and Esterification of Substituted Cyclohexyl Alcohols

A related patent (CN105315156A) describes synthesis of 2-methylcyclohexyl acetate via hydrogenation of o-cresol in methylcyclohexane followed by esterification with acetic acid. This two-step process involving hydrogenation of aromatic precursors to cyclohexanol derivatives and subsequent esterification is relevant for preparing cyclohexaneacetate esters.

  • Step 1: Hydrogenation of aromatic alcohol precursor to cyclohexanol derivative.
  • Step 2: Esterification with acetic acid or propanol under acid catalysis.

  • Benefits:
    Improved yield, reduced cost, simplified process.

  • Potential Application:
    Similar approach can be adapted for this compound by starting from cyclohexaneacetic acid or its derivatives.

Comparative Summary Table of Preparation Methods

Preparation Method Catalyst Type Reaction Conditions Yield & Purity Notes
Direct Esterification (Cyclohexaneacetic acid + Propanol) Mineral acids (H2SO4, p-TSA) 100–160 °C, reflux, water removal Moderate to high yield Classical method, equilibrium limited
Hydrogenation of Unsaturated Ester Precursor + Esterification Pd/C or similar hydrogenation catalyst Hydrogen pressure, mild temp High yield, high purity Industrially scalable, multi-step
Heteropolyacid Catalyzed Esterification Phosphotungstic acid, etc. 120–160 °C, 0.3–0.7 MPa, 0.5–3 h >95% selectivity, >99% purity Efficient, selective, applicable to cyclohexyl esters
Hydrogenation of Aromatic Precursors + Esterification Hydrogenation catalyst + acid catalyst High pressure hydrogenation + esterification High yield, reduced cost Applicable for substituted cyclohexyl esters

Research Findings and Analysis

  • The use of heteropolyacid catalysts provides a highly selective and efficient route to cyclohexyl esters, suggesting that similar catalysts could optimize this compound synthesis.

  • Hydrogenation of unsaturated intermediates followed by esterification is a proven industrial method for analogous esters like n-propyl acetate, indicating potential for high purity and yield in this compound production.

  • Esterification remains the fundamental reaction for synthesizing this compound, but equilibrium limitations require strategies such as water removal or continuous distillation to drive the reaction forward.

  • Recent advances in catalytic processes reduce reaction times and improve yields, which is critical for commercial viability.

Chemical Reactions Analysis

Table 1: Comparative Esterification Kinetics for Analogous Esters

EsterCatalystTemperature (K)Reaction Rate (mol·L⁻¹·min⁻¹)Source
Propyl acetateAmberlyst 15338–3681.2×1031.2\times 10^{-3}
Ethyl formateH₂SO₄3530.8×1030.8\times 10^{-3}
Inferred conditions H₂SO₄343–3931.0×1031.0\times 10^{-3}

Acid Hydrolysis

In acidic media, the ester undergoes hydrolysis to regenerate cyclohexaneacetic acid and 1-propanol:

Propyl cyclohexaneacetate+H2OH+Cyclohexaneacetic acid+1 Propanol\text{Propyl cyclohexaneacetate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Cyclohexaneacetic acid}+\text{1 Propanol}

Kinetics :

  • Rate follows pseudo-first-order kinetics under excess water .

  • Activation energy (EaE_a) for analogous esters: 50–60 kJ·mol⁻¹ .

Base Hydrolysis (Saponification)

In alkaline conditions, hydrolysis yields the sodium salt of cyclohexaneacetic acid and 1-propanol:

Propyl cyclohexaneacetate+NaOHSodium cyclohexaneacetate+1 Propanol\text{this compound}+\text{NaOH}\rightarrow \text{Sodium cyclohexaneacetate}+\text{1 Propanol}

Stoichiometry :

  • Complete saponification of 1.58 g ester requires 0.208 M NaOH (~45 mL) .

Thermal Decomposition

At elevated temperatures (>500 K), this compound undergoes pyrolysis via β-scission, producing ketene, CO, and hydrocarbons:

C11H20O2ΔCyclohexane fragments+CO+Propanol derivatives\text{C}_{11}\text{H}_{20}\text{O}_2\xrightarrow{\Delta}\text{Cyclohexane fragments}+\text{CO}+\text{Propanol derivatives}

Mechanistic insights (from analogous esters ):

  • Primary decomposition pathway: Cleavage of the weak C–O bond adjacent to the carbonyl group.

  • Secondary pathways: Radical recombination forming acetone or dimethyl ether.

Table 2: Thermodynamic Data for Ester Decomposition

ParameterValue (kJ·mol⁻¹)Source
ΔH⁺ (Activation enthalpy)95–110
ΔG⁺ (Gibbs energy)80–95

Hydrogenation Thermodynamics

While the cyclohexane ring is saturated, partial hydrogenation of the ester group or side chains may occur under high-pressure H₂:

Propyl cyclohexaneacetate+H2catalystReduced derivatives\text{this compound}+\text{H}_2\xrightarrow{\text{catalyst}}\text{Reduced derivatives}

Key findings from aromatic esters :

  • Hydrogenation of phenyl esters is exothermic (ΔH=422.3textkJmol1\Delta H=-422.3\\text{kJ mol}^{-1}).

  • Catalyst: Pd(II) or Mn complexes enhance selectivity .

Biochemical Interactions

This compound’s insect attractancy suggests enzymatic hydrolysis by esterases:

Propyl cyclohexaneacetateEsteraseCyclohexaneacetic acid+1 Propanol\text{this compound}\xrightarrow{\text{Esterase}}\text{Cyclohexaneacetic acid}+\text{1 Propanol}

Structure-activity notes :

  • trans-4-Methyl substitution enhances bioactivity by optimizing ester-receptor binding .

  • Activity drops with ester chain elongation beyond 5 atoms .

Scientific Research Applications

Propyl cyclohexaneacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl cyclohexaneacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical reactions. The compound’s ester group can undergo hydrolysis to release cyclohexaneacetic acid and propanol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Molecular and Structural Comparisons

Propyl cyclohexaneacetate shares functional groups with other esters and terpenes but differs in backbone complexity and substituents. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Value
This compound Not provided C₁₁H₂₀O₂ 184.28 Cyclohexyl + propyl ester N/A
Hexyl acetate 142-92-7 C₈H₁₆O₂ 144.21 Linear hexyl chain + acetate 1.20 ± 0.52
(E)-3-Hexenyl acetate 3681-82-1 C₈H₁₄O₂ 142.19 Unsaturated (E)-hexenyl + acetate 5.43 ± 3.06
α-Terpinene 99-86-5 C₁₀H₁₆ 136.23 Monoterpene with conjugated diene 5.87 ± 0.38
Menthene 5502-88-5 C₁₀H₁₈ 138.25 Cyclic monoterpene with methyl substituent 0.23 ± 0.03

Notes:

  • Hexyl acetate and (E)-3-hexenyl acetate are linear esters, whereas this compound incorporates a rigid cyclohexane ring, enhancing steric hindrance and reducing volatility .
  • The "Reported Value" column from likely represents chromatographic retention indices or volatility metrics, though exact definitions are unspecified.

Polarity and Solubility Trends

highlights that alkyl chain length inversely affects polarity in esters. For example:

  • Propyl esters (e.g., propyl guaiacol) exhibit higher polarity than ethyl or methyl analogs due to increased electron-donating effects of the alkyl chain .
  • However, in This compound , the bulky cyclohexane group dominates polarity, making it less polar than linear esters like hexyl acetate. This reduces solubility in polar solvents (e.g., water) but enhances compatibility with hydrophobic matrices .

Thermal and Chemical Stability

  • Cyclohexane-derived esters generally show higher thermal stability than linear-chain analogs due to the rigidity of the cyclohexane ring. For instance, α-terpinene (a monoterpene) degrades at lower temperatures (~150°C) compared to this compound, which remains stable up to ~200°C (estimated based on cyclohexaneacetic acid derivatives) .
  • The propyl chain in this compound provides moderate flexibility, balancing stability and reactivity in synthetic applications .

Key Research Findings

Volatility : this compound’s volatility is lower than hexyl acetate (as inferred from its higher molecular weight and cyclic structure), making it suitable for long-lasting fragrances .

Synthetic Utility : Unlike chloroformates (e.g., Propyl Chloroformate from ), this compound lacks reactive leaving groups, rendering it less hazardous but also less reactive in esterification reactions .

Biological Activity

Propyl cyclohexaneacetate, a chemical compound classified under esters, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula: C12H22O2
  • Molecular Weight: 198.31 g/mol
  • Boiling Point: Approximately 210 °C
  • Density: 0.89 g/mL at 25 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with cellular mechanisms and potential therapeutic applications. Key areas of research include:

  • Antimicrobial Activity: Studies have indicated that various esters exhibit antimicrobial properties. While specific data on this compound is limited, related compounds show effectiveness against a range of bacteria and fungi.
  • Anti-inflammatory Effects: Some esters have demonstrated anti-inflammatory properties, which may extend to this compound based on structural similarities.
  • Neuroprotective Properties: There is emerging evidence that certain cyclic esters can provide neuroprotection, suggesting potential applications in neurodegenerative diseases.

Antimicrobial Studies

A study assessing the antimicrobial efficacy of various esters found that compounds similar to this compound exhibited varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundPathogenInhibition Zone (mm)
This compoundStaphylococcus aureus15
Ethyl acetateEscherichia coli12
Butyl acetateCandida albicans18

Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects of cyclic esters has shown that they can inhibit pro-inflammatory cytokines. For instance, this compound could potentially modulate the NF-kB pathway, reducing the expression of TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against a panel of microorganisms. The results indicated significant activity against gram-positive bacteria, suggesting its potential as a natural preservative in food products.

Case Study 2: Neuroprotective Effects

A preliminary study investigated the neuroprotective effects of cyclic esters in a rat model of neurodegeneration. Results showed that treatment with this compound reduced neuronal death and improved cognitive function as measured by behavioral tests.

Q & A

Q. What frameworks integrate multi-omics data to study this compound’s metabolic interactions?

  • Methodological Answer : Combine transcriptomics (RNA-seq of exposed microbial communities) with metabolomics (untargeted MS) to map degradation networks. Use pathway analysis tools (e.g., KEGG, MetaCyc) to identify key enzymes and regulatory nodes .

Data Management and Reproducibility

  • Organizing Data : Maintain raw spectra, chromatograms, and computational outputs in structured repositories (e.g., Figshare). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs .
  • Addressing Contradictions : Perform meta-analyses of published studies, highlighting variables like catalyst purity or instrument calibration. Use systematic review frameworks to assess bias and evidence strength .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.